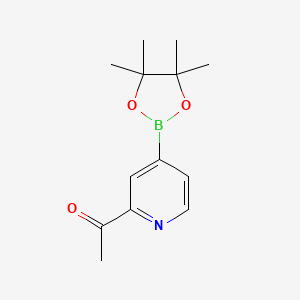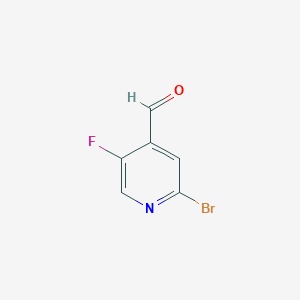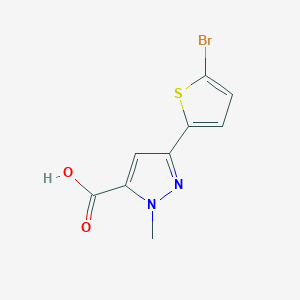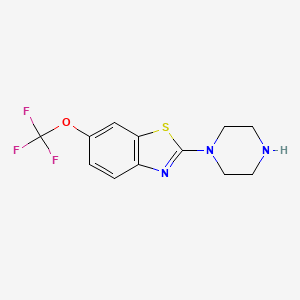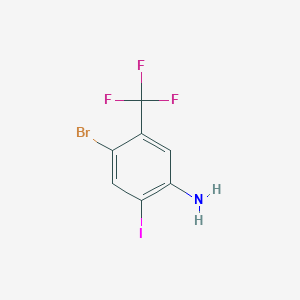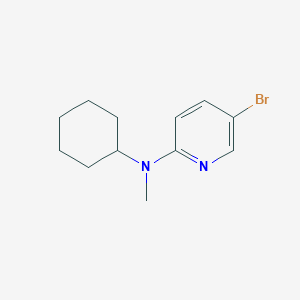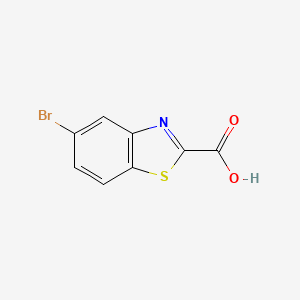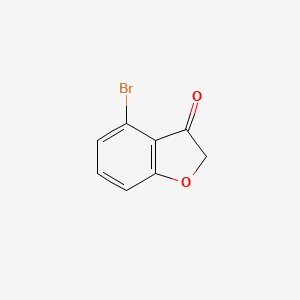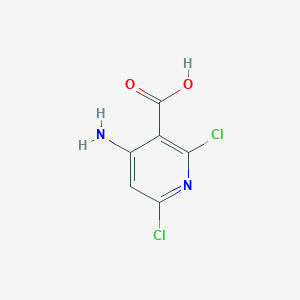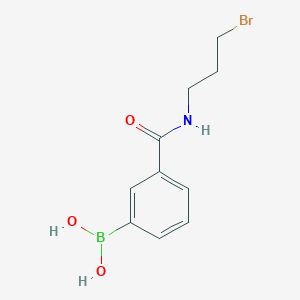
N-(3-Bromopropyl) 3-boronobenzamide
説明
N-(3-Bromopropyl) 3-boronobenzamide is a chemical compound with the molecular formula C₁₁H₁₀BrNO₂B. It is a derivative of phthalimide, featuring a bromopropyl group attached to the nitrogen atom of the phthalimide ring, and a boronic acid moiety attached to the benzamide group
Synthetic Routes and Reaction Conditions:
Phthalimide Derivative Synthesis: The synthesis of N-(3-Bromopropyl) phthalimide involves the reaction of phthalic anhydride with 3-bromopropan-1-amine under reflux conditions in the presence of a suitable catalyst, such as pyridine.
Boronate Ester Formation: The boronic acid moiety can be introduced by reacting the phthalimide derivative with boronic acid or its derivatives under mild conditions, typically using a coupling agent like 1,1'-carbonyldiimidazole (CDI).
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions, and purification steps to achieve high purity and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, resulting in the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), leading to the formation of amines or alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, aryl halides, strong bases
Major Products Formed:
Carboxylic acids, ketones (from oxidation)
Amines, alcohols (from reduction)
Substituted phthalimides (from substitution)
科学的研究の応用
N-(3-Bromopropyl) 3-boronobenzamide has diverse applications in scientific research, including:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the preparation of boronic acid derivatives and their conjugates.
Biology: The compound is used in the development of boronic acid-based sensors for detecting biomolecules, such as sugars and amino acids.
Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
N-(3-Bromopropyl) 3-boronobenzamide is compared with other similar compounds, such as N-(2-Bromoethyl) phthalimide and N-(4-Bromobutyl) phthalimide While these compounds share the phthalimide core, the differences in the alkyl chain length and the presence of the boronic acid group contribute to their distinct chemical and biological properties
類似化合物との比較
N-(2-Bromoethyl) phthalimide
N-(4-Bromobutyl) phthalimide
N-(5-Bromopentyl) phthalimide
N-(3-Bromopropyl) trimethylammonium bromide
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
[3-(3-bromopropylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BBrNO3/c12-5-2-6-13-10(14)8-3-1-4-9(7-8)11(15)16/h1,3-4,7,15-16H,2,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDZSVDQSVCTSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCCCBr)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BBrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657043 | |
| Record name | {3-[(3-Bromopropyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850567-42-9 | |
| Record name | {3-[(3-Bromopropyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({4-[2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}sulfonyl)benzoic acid](/img/structure/B1519737.png)
![(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B1519739.png)

